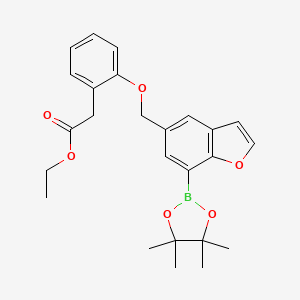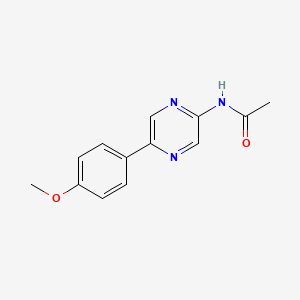
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a heterocyclic compound that features a pyrazine ring substituted with a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide typically involves the condensation of pyrazin-2-amine with 4-methoxybenzoyl chloride, followed by acetylation. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the pyrazine ring.
N-(5-Methylpyrazin-2-yl)acetamide: Similar structure but with a methyl group instead of a methoxyphenyl group.
Uniqueness
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and pyrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs .
Properties
CAS No. |
144465-03-2 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
GDEUPSRHIIWHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


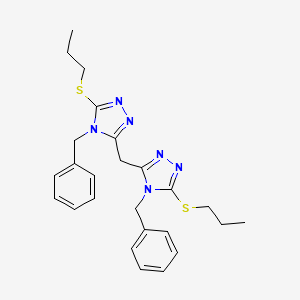
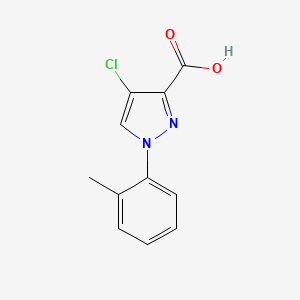
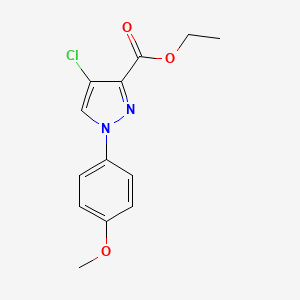
![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
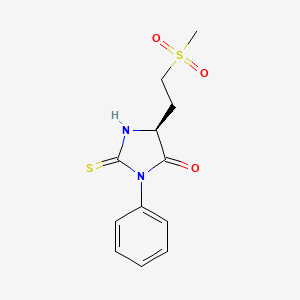
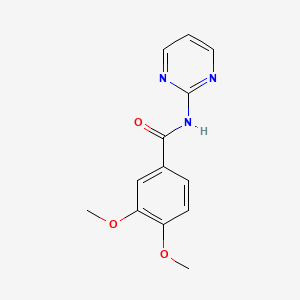
![tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)

![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)

![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)
